2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a heterocyclic compound that features a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multi-step process. One common method includes the reaction of 3-thiophenecarboxaldehyde with malononitrile and a suitable catalyst under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.
Reaction Conditions:
Reagents: 3-thiophenecarboxaldehyde, malononitrile, ammonium acetate
Catalyst: Piperidine or other suitable bases
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours, typically 4-6 hours
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thienyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Hydroxyl derivatives
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-oxo-4-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-5-oxo-4-(3-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-5-oxo-4-(3-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to its analogs, 2-AMINO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C14H12N2O2S |
---|---|
Molecular Weight |
272.32g/mol |
IUPAC Name |
2-amino-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O2S/c15-6-9-12(8-4-5-19-7-8)13-10(17)2-1-3-11(13)18-14(9)16/h4-5,7,12H,1-3,16H2 |
InChI Key |
ULGVBDCGDKSKFA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CSC=C3)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CSC=C3)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.